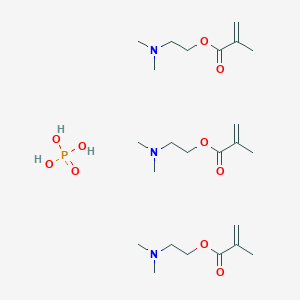
Phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate (1/3) is a chemical compound that combines the properties of phosphoric acid and 2-(dimethylamino)ethyl 2-methylprop-2-enoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of phosphoric acid with 2-(dimethylamino)ethyl 2-methylprop-2-enoate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality. The industrial production methods are designed to meet the demands of various applications, ensuring a consistent supply of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield different amine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial products
Wirkmechanismus
The mechanism of action of phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound with similar chemical properties and applications.
Phosphoric acid, 2-(dimethylamino)ethyl dimethyl ester: Another related compound with distinct chemical characteristics
Uniqueness
Its versatility and reactivity make it valuable in various scientific and industrial fields .
Eigenschaften
CAS-Nummer |
178376-16-4 |
|---|---|
Molekularformel |
C24H48N3O10P |
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;phosphoric acid |
InChI |
InChI=1S/3C8H15NO2.H3O4P/c3*1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h3*1,5-6H2,2-4H3;(H3,1,2,3,4) |
InChI-Schlüssel |
SKRUQSVXPIZSAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCN(C)C.CC(=C)C(=O)OCCN(C)C.CC(=C)C(=O)OCCN(C)C.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


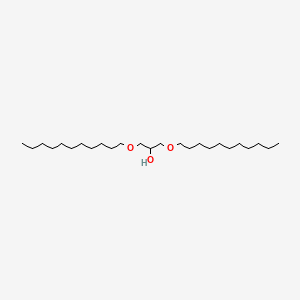
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B12562351.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
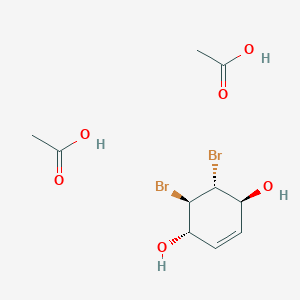
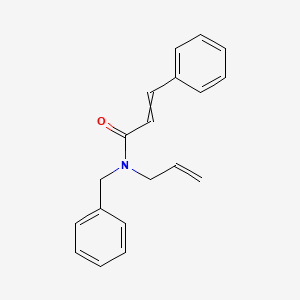
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)
![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)
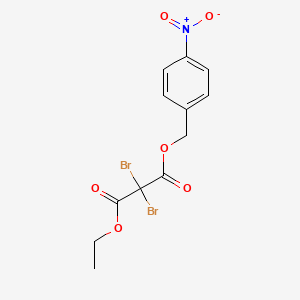
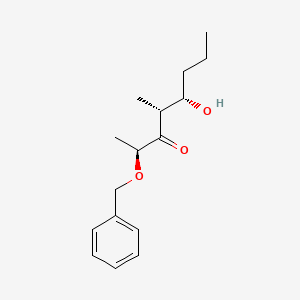
![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
